2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 399.5 g/mol. This compound features multiple functional groups, including a fluorophenyl group, a thiophenyl group, and a triazolopyridazine moiety, which may confer various biological activities relevant to pharmaceutical applications.
The synthesis of 2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves several key steps:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and purification methods (like chromatography) are essential for optimizing yield and purity but are not extensively detailed in available literature sources .
The molecular structure of 2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide includes several notable features:
The InChI key for this compound is NCBNFYXEJOVUBE-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=CC=C1F)SCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
.
While specific chemical reactions involving this compound are not comprehensively documented, compounds with similar structures often participate in:
These reactions can lead to further derivatization of the compound, potentially enhancing its biological activity or altering its pharmacokinetic properties .
The compound's physical properties would include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, or specific reactivity profiles are not extensively documented in the sources reviewed but would be critical for practical applications in research settings .
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: